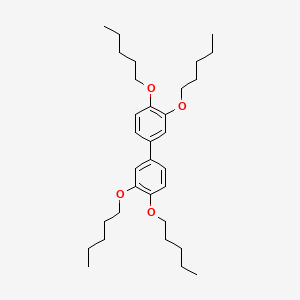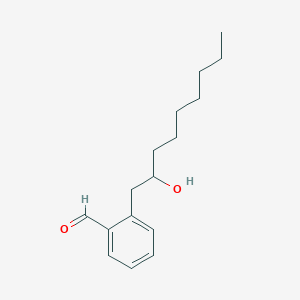![molecular formula C22H12N6O12 B14271452 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) CAS No. 133502-79-1](/img/structure/B14271452.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central phenylene group connected to two ethene-2,1-diyl groups, each of which is further connected to a trinitrobenzene moiety. The presence of multiple nitro groups makes it an interesting subject for research in organic chemistry and materials science.
准备方法
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) typically involves a multi-step process. One common method includes the following steps:
Formation of the central phenylene group: This can be achieved through various organic synthesis techniques, such as Friedel-Crafts alkylation.
Attachment of ethene-2,1-diyl groups: This step often involves the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the ethene-2,1-diyl groups.
Introduction of trinitrobenzene moieties: The final step involves nitration reactions to attach the trinitrobenzene groups to the ethene-2,1-diyl groups.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitro-substituted benzene rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) has several scientific research applications:
Chemistry: It is used as a model compound for studying the effects of nitro groups on aromatic systems and for exploring new synthetic methodologies.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and its interactions with biological systems.
Industry: It may be used in the development of advanced materials, such as high-energy materials or specialized polymers.
作用机制
The mechanism by which 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) exerts its effects depends on the specific application. In chemical reactions, the nitro groups play a crucial role in determining reactivity and stability. The compound’s interactions with molecular targets and pathways are influenced by its electronic structure, which is modulated by the presence of multiple nitro groups and the central phenylene-ethene framework.
相似化合物的比较
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) can be compared with other similar compounds, such as:
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene):
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3,5-bis(2-methyl-2-propanyl)benzene): The presence of bulky substituents in this compound influences its steric properties and reactivity.
1,1’-(1,4-Phenylenedi-2,1-ethenediyl)bis[2-(2,2-diphenylvinyl)benzene]: This compound features different substituents, leading to variations in electronic and optical properties.
The uniqueness of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) lies in its combination of multiple nitro groups and the central phenylene-ethene framework, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
133502-79-1 |
|---|---|
分子式 |
C22H12N6O12 |
分子量 |
552.4 g/mol |
IUPAC 名称 |
1,3,5-trinitro-2-[2-[4-[2-(2,4,6-trinitrophenyl)ethenyl]phenyl]ethenyl]benzene |
InChI |
InChI=1S/C22H12N6O12/c29-23(30)15-9-19(25(33)34)17(20(10-15)26(35)36)7-5-13-1-2-14(4-3-13)6-8-18-21(27(37)38)11-16(24(31)32)12-22(18)28(39)40/h1-12H |
InChI 键 |
IDFOXSJEAJSMQX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C=CC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


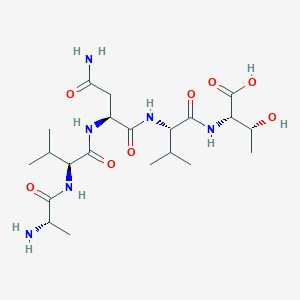

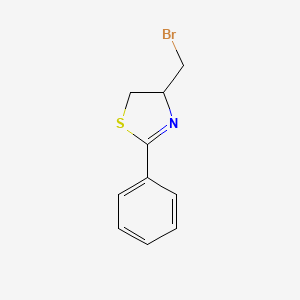


![Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B14271396.png)
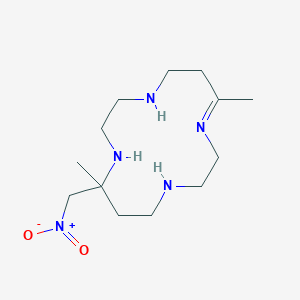
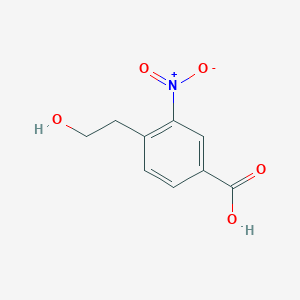
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)


